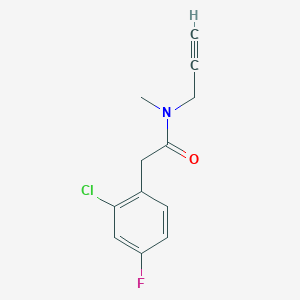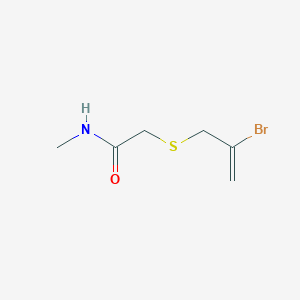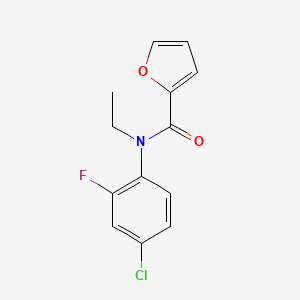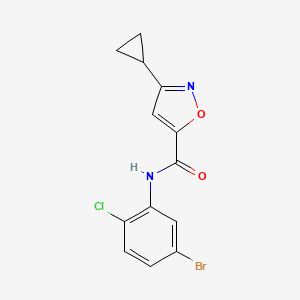![molecular formula C16H28N4O2 B6626088 N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide](/img/structure/B6626088.png)
N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPP-115 and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of CPP-115 involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. Increased levels of GABA can lead to a variety of effects on the brain, including anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound can increase GABA levels in the brain, leading to anxiolytic, anticonvulsant, and sedative effects. Additionally, CPP-115 has been shown to have potential applications in the treatment of addiction, as it can reduce drug-seeking behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for use in lab experiments. This compound is highly selective for GABA transaminase, which makes it an ideal tool for studying the role of GABA in the brain. Additionally, CPP-115 has been shown to have low toxicity and is well-tolerated in animal models. However, there are also limitations to the use of CPP-115 in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on CPP-115. One area of research is the potential applications of this compound in the treatment of addiction. Studies have shown that CPP-115 can reduce drug-seeking behavior in animal models, and further research is needed to determine whether this compound could be used as a treatment for addiction in humans. Another area of research is the development of more selective inhibitors of GABA transaminase, which could have potential applications in the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of CPP-115 on the brain and to determine whether this compound could have potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of CPP-115 involves the reaction between 4-cyanocyclohexylcarbonyl chloride and N-(3-aminopropyl)-2-methylpropan-1-amine. This reaction results in the formation of N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide. The synthesis process has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
CPP-115 has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to inhibit the activity of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. This inhibition leads to an increase in GABA levels, which can have a variety of effects on the brain.
Propriétés
IUPAC Name |
N-[3-[(4-cyanocyclohexyl)methylcarbamoylamino]propyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)15(21)18-8-3-9-19-16(22)20-11-14-6-4-13(10-17)5-7-14/h12-14H,3-9,11H2,1-2H3,(H,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDINYKYURGEFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCNC(=O)NCC1CCC(CC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[2-Chloro-5-(trifluoromethyl)phenoxy]methyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626009.png)



![5-[(3-Chloro-4-methoxyphenyl)methylsulfanylmethyl]-1-(2-fluoroethyl)-1,2,4-triazole](/img/structure/B6626035.png)
![5-(4-Chlorophenyl)-2-[[2-(2-fluoroethyl)-1,2,4-triazol-3-yl]methylsulfanyl]-1,3-oxazole](/img/structure/B6626040.png)
![8-methoxy-4-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]quinoline](/img/structure/B6626048.png)
![2-[2-(2,2-Dimethylpropylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B6626052.png)


![5-[(3aS,6aS)-3a-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrazine-2-carbonitrile](/img/structure/B6626095.png)

![N-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3-phenoxypyridine-2-carboxamide](/img/structure/B6626105.png)
